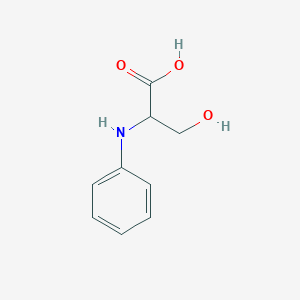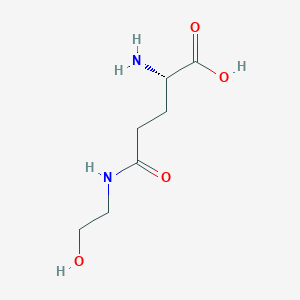
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride is a compound that features a unique adamantane structure Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanone with a Grignard reagent to form a mixture of products, which can then be further processed to obtain the desired compound . Another approach involves the interaction of adamantane with n-butyllithium, followed by a reaction with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups onto the adamantane core .
Applications De Recherche Scientifique
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. This interaction can modulate various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that also features an adamantane structure.
Uniqueness
This compound is unique due to its specific functionalization of the adamantane core with a nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61876-29-7 |
|---|---|
Formule moléculaire |
C22H25ClN2O |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(18-2-1-7-23-14-18)24-20-5-3-19(4-6-20)22-11-15-8-16(12-22)10-17(9-15)13-22;/h1-7,14-17H,8-13H2,(H,24,25);1H |
Clé InChI |
GZSYXCFOSYOWAK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CN=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)

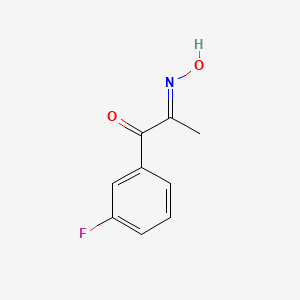
![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
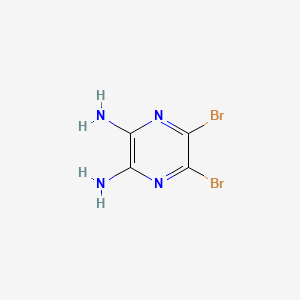
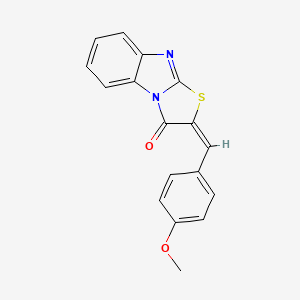
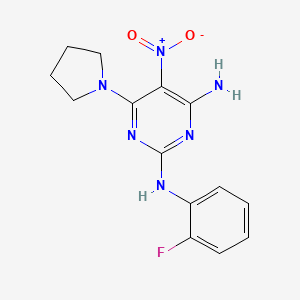
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

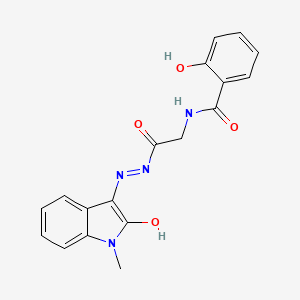
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
